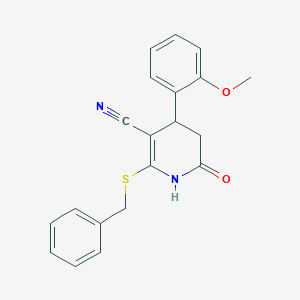
2-(Benzylsulfanyl)-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydropyridine core, which is often found in bioactive molecules, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions
Formation of the Tetrahydropyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and an amine, under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a benzylthiol reacts with a halogenated intermediate.
Attachment of the Methoxyphenyl Group: This can be done via a Friedel-Crafts acylation or alkylation reaction, using 2-methoxybenzene as the starting material.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance these activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways. The tetrahydropyridine core is a common motif in many pharmaceuticals, suggesting potential therapeutic uses.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-4-phenyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: Similar structure but lacks the methoxy group.
2-(Benzylsulfanyl)-4-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(Benzylsulfanyl)-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C20H18N2O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-benzylsulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H18N2O2S/c1-24-18-10-6-5-9-15(18)16-11-19(23)22-20(17(16)12-21)25-13-14-7-3-2-4-8-14/h2-10,16H,11,13H2,1H3,(H,22,23) |
InChI Key |
HIRHNJSMJWDDON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















